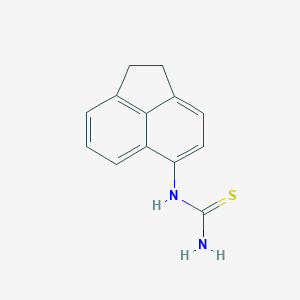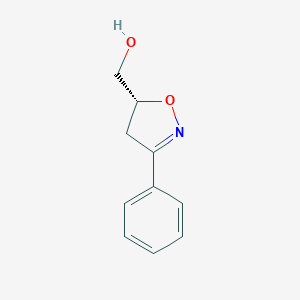
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BHPP belongs to the class of heterocyclic compounds and is structurally related to natural products such as curcumin and resveratrol.
作用机制
The exact mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense mechanisms. Additionally, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to modulate the activity of various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a range of biochemical and physiological effects in various cell types. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In cancer cells, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis.
实验室实验的优点和局限性
One advantage of using 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low toxicity compared to other synthetic compounds. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to be stable under various experimental conditions, making it a reliable tool for research. However, one limitation of using 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in water, which may require the use of organic solvents. In addition, the exact mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, which may limit its potential applications.
未来方向
Future research on 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one could focus on further elucidating its mechanism of action and identifying its specific targets in various diseases. In cancer research, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one could be studied in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one could be tested in animal models to evaluate its safety and efficacy in vivo. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one could also be modified to improve its solubility and bioavailability, making it a more attractive candidate for therapeutic applications.
合成方法
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process involving the reaction of 2-aminothiophenol, 3,4-dimethoxybenzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to further reactions to produce 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in high yields. The synthesis of 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to reduce the use of toxic reagents and minimize waste generation.
科学研究应用
1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, 1-(1,3-benzothiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C25H18N2O5S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H18N2O5S/c1-32-18-13-15(11-12-17(18)28)21-20(22(29)14-7-3-2-4-8-14)23(30)24(31)27(21)25-26-16-9-5-6-10-19(16)33-25/h2-13,21,28-29H,1H3/b22-20- |
InChI 键 |
ZSYLYNPBDQLQHP-XDOYNYLZSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)




![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)